molecular formula C25H22N2O4S B2606973 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-12-3

1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2606973
CAS No.: 886170-12-3
M. Wt: 446.52
InChI Key: AQFRYHVALHOLFK-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique combination of functional groups, including a thiazole ring, a methoxy group, and a tert-butyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the chromeno[2,3-c]pyrrole core is constructed through a series of cyclization reactions. The tert-butyl phenyl group is introduced via Friedel-Crafts alkylation, and the methoxy group is typically added through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is investigated for its potential therapeutic properties. Compounds containing thiazole rings are known for their antimicrobial, antifungal, and anticancer activities . This compound could be explored for similar applications, particularly in drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its structural complexity and functional diversity make it a candidate for advanced material science applications.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring, for example, can interact with metal ions or form hydrogen bonds, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Tert-butyl)phenyl)-2-(thiazol-2-yl)ethanone: Similar structure but lacks the chromeno[2,3-c]pyrrole core.

    6-Methoxy-2-(thiazol-2-yl)chromen-4-one: Similar structure but lacks the tert-butyl phenyl group.

    1-(4-(Tert-butyl)phenyl)-3-(thiazol-2-yl)prop-2-en-1-one: Similar structure but has a different core structure.

Uniqueness

1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno[2,3-c]pyrrole core with a thiazole ring and a tert-butyl phenyl group. This combination of functional groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-25(2,3)15-7-5-14(6-8-15)20-19-21(28)17-10-9-16(30-4)13-18(17)31-22(19)23(29)27(20)24-26-11-12-32-24/h5-13,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFRYHVALHOLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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